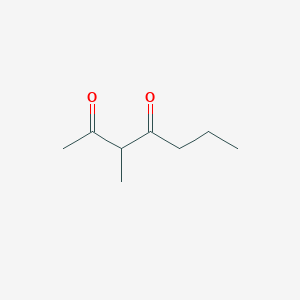

3-Methylheptane-2,4-dione

Description

3-Methylheptane-2,4-dione (C₈H₁₄O₂) is an aliphatic diketone characterized by a seven-carbon chain with ketone groups at positions 2 and 4 and a methyl substituent at position 2. This structural arrangement confers unique physicochemical properties, including polarity, keto-enol tautomerism, and reactivity as a chelating agent. Aliphatic diketones like this compound are often utilized as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for heterocyclic compounds due to their dual carbonyl functionality.

Properties

CAS No. |

13152-54-0 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

3-methylheptane-2,4-dione |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |

InChI Key |

UQOOCVASVGYQCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(C)C(=O)C |

Canonical SMILES |

CCCC(=O)C(C)C(=O)C |

Synonyms |

3-Methyl-2,4-heptanedione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5-Methylheptane-2,4-dione

The positional isomer 5-Methylheptane-2,4-dione shares the molecular formula C₈H₁₄O₂ but differs in the methyl group placement (position 5 vs. 3). This subtle structural variation impacts properties:

- Stability and Storage : 5-Methylheptane-2,4-dione requires storage under inert atmospheres at 2–8°C, suggesting sensitivity to oxidation or thermal degradation . By contrast, 3-Methylheptane-2,4-dione’s stability may differ due to altered steric and electronic effects from the methyl group’s proximity to the diketone moieties.

- Reactivity: The position of the methyl group influences enolization tendencies and chelation efficiency. For example, this compound’s methyl group near the diketone may sterically hinder metal coordination compared to its isomer.

Cyclic Diketones: Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., bis-β-enamino-pyran-2,4-diones) are cyclic diketones with a fused oxygen heterocycle, contrasting sharply with this compound’s linear structure :

- Electronic Properties : Pyran-2,4-diones exhibit higher dipole moments (e.g., compound 2a: 6.70 D) due to their conjugated cyclic systems, enhancing polarity and solubility in polar solvents . Linear diketones like this compound likely have lower dipole moments, affecting their solvent interactions.

- NMR Profiles : Pyran-2,4-diones show distinct ¹H and ¹³C NMR shifts (δ 6.0–8.5 ppm for aromatic protons) compared to aliphatic diketones, which typically display simpler spectra (δ 1.0–3.0 ppm for methyl/methylene groups) .

Heterocyclic Diketones: Imidazolidin-2,4-diones and Thiazolidin-2,4-diones

Compounds like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and thiazolidine-2,4-dione derivatives incorporate nitrogen or sulfur atoms into their rings, diverging from this compound’s purely hydrocarbon backbone :

- Synthetic Routes: Imidazolidin-2,4-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, requiring multi-step protocols . In contrast, aliphatic diketones like this compound are likely synthesized via Claisen condensations or oxidation of diols.

- Applications : Heterocyclic diones are pharmacologically active (e.g., IM-7 exhibits cardiovascular effects in rats), whereas aliphatic diketones are more commonly used in materials science or catalysis .

Enamino-Diketones: β-Enamino-Pyran-2,4-diones

β-Enamino-pyran-2,4-diones feature conjugated enamine systems, enabling extended π-delocalization absent in this compound :

- Crystal Packing : Intermolecular H···H and O···H interactions dominate their crystal structures, whereas aliphatic diketones may rely on van der Waals forces for packing .

- DFT Calculations : Pyran-2,4-diones’ HOMO-LUMO gaps (4.5–5.0 eV) suggest lower reactivity compared to linear diketones, which may have narrower gaps due to less conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.